molecular formula C7H15NO2 B089235 (6R)-6-aminoheptanoic acid CAS No. 14617-68-6

(6R)-6-aminoheptanoic acid

Cat. No.: B089235
CAS No.: 14617-68-6
M. Wt: 145.2 g/mol
InChI Key: NWMZFMZOYYFQKQ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R)-6-aminoheptanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6R)-6-aminoheptanoic acid can undergo oxidation reactions, where the amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or substituted amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Acylation Reagents: Acyl chlorides, anhydrides.

    Alkylation Reagents: Alkyl halides.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Primary alcohols.

    Substitution: Amides, substituted amines.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (6R)-6-aminoheptanoic acid is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, facilitating various chemical transformations.

Biology:

    Protein Synthesis: As an amino acid, it can be incorporated into peptides and proteins, influencing their structure and function.

    Metabolic Pathways: It plays a role in various metabolic pathways, contributing to the biosynthesis of other important biomolecules.

Medicine:

    Pharmaceuticals: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

    Polymer Production: It is used in the production of polymers and resins, enhancing their mechanical properties and stability.

    Agriculture: It can be used in the formulation of agrochemicals, improving crop yield and resistance to pests.

Mechanism of Action

Molecular Targets and Pathways: (6R)-6-aminoheptanoic acid exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Aminocaproic Acid: Similar in structure but with a different chain length.

    Aminocyclohexane Carboxylic Acid: Contains a cyclohexane ring instead of a linear chain.

    Aminobutyric Acid: Shorter chain length and different functional groups.

Uniqueness: (6R)-6-aminoheptanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from chemical synthesis to biological functions, sets it apart from other similar compounds.

Properties

CAS No.

14617-68-6

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

IUPAC Name

(6R)-6-aminoheptanoic acid

InChI

InChI=1S/C7H15NO2/c1-6(8)4-2-3-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

NWMZFMZOYYFQKQ-ZCFIWIBFSA-N

SMILES

CC(CCCCC(=O)O)N

Isomeric SMILES

C[C@H](CCCCC(=O)O)N

Canonical SMILES

CC(CCCCC(=O)O)N

Origin of Product

United States

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